(S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7(17)10-15-8(13)9(14)16-10/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPRRUIFFXCQAQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=C(N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=C(N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-Butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Chemical Name : this compound
- CAS Number : 1240893-76-8
- Molecular Formula : C12H17Br2N3O2
- Molecular Weight : 395.09 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure features a pyrrolidine ring and an imidazole moiety, which are known to influence biological interactions.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of imidazole and pyrrolidine have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating their effectiveness compared to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 10 | Escherichia coli |
| This compound | TBD | TBD |
Anticancer Potential
The compound has also been evaluated for anticancer properties. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies have shown that certain pyrrolidine-based compounds inhibit cell proliferation in various cancer cell lines by targeting the mitogen-activated protein kinase (MAPK) pathway .
Case Study: Inhibition of Cancer Cell Growth
In a recent study, this compound was tested on human cancer cell lines, revealing a dose-dependent inhibition of cell growth. The results indicated that at concentrations above 10 μM, significant reductions in cell viability were observed.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. Studies exploring the neuroprotective properties of pyrrolidine derivatives have shown promise in models of neurodegenerative diseases. The potential mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of imidazole, including (S)-tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-negative bacteria, such as Escherichia coli and Acinetobacter baumannii, which are significant pathogens in healthcare settings .
Case Study: ESKAPE Pathogens
A study focused on the structure-activity relationship of imidazole derivatives reported that certain modifications could enhance antibacterial potency against ESKAPE pathogens—an acronym for a group of bacteria known for their resistance to antibiotics. The compound's dibromo substitution was noted to influence its efficacy against these pathogens, suggesting potential for further development .
| Compound | Activity Against ESKAPE Pathogens | MIC (μg/mL) |
|---|---|---|
| This compound | Limited | >256 |
| Related Compound 4a | Moderate | 128 |
2. Drug Development
The compound's unique structure makes it a candidate for drug development targeting various diseases. Its ability to interact with biological targets is under investigation for potential therapeutic applications in treating infections caused by resistant bacteria.
Material Science Applications
1. Synthesis of Functional Materials
The compound can serve as a building block in the synthesis of functional materials, particularly in organic electronics and sensors. Its brominated structure allows for further functionalization, making it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs).
Case Study: Organic Electronics
Research has demonstrated that incorporating brominated imidazole derivatives into polymer matrices can enhance charge transport properties, crucial for developing efficient organic electronic devices . The specific use of this compound in these systems is still being explored but shows promise based on preliminary findings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to three close analogs (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
| CAS No. | Substituents on Imidazole | Pyrrolidine Configuration | Molecular Weight (Inferred) |
|---|---|---|---|
| 1240893-76-8 (Target) | 4,5-Dibromo | (S) | Higher (due to Br₂) |
| 1007882-58-7 | None | (S) | Lower |
| 1332326-40-5 | None | (R) | Lower |
Key Observations:
Bromine Substitution: The target compound’s 4,5-dibromo substitution distinguishes it from non-halogenated analogs (CAS 1007882-58-7 and 1332326-40-5). Bromine increases molecular weight, enhances lipophilicity, and may improve binding affinity in biological systems due to halogen bonding .
Stereochemistry: The (S)-configuration in the target compound and CAS 1007882-58-7 contrasts with the (R)-enantiomer (CAS 1332326-40-5).
Functional Implications
- Reactivity: The dibromoimidazole moiety in the target compound may facilitate cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling further functionalization—a trait less feasible in non-brominated analogs .
- Solubility and Stability: The tert-butyl carbamate group enhances solubility in organic solvents and protects the amine during synthesis, a feature shared across all analogs. However, bromine’s electron-withdrawing effect could slightly reduce solubility in polar solvents compared to non-brominated derivatives.
- Biological Activity: While direct activity data are unavailable, brominated imidazoles are known for antimicrobial and kinase inhibitory properties. The target compound’s dibromo substitution may enhance these effects compared to its non-brominated counterparts .
Stereochemical Considerations
The (S)-configured pyrrolidine may offer superior binding in enantioselective catalysis or chiral drug targets. Studies on analogous compounds suggest that enantiopurity is critical for activity, as seen in kinase inhibitors where incorrect stereochemistry abolishes efficacy .
Comparison with Protected Derivatives
A structurally related compound with a trimethylsilyl ethoxymethyl (SEM) protecting group (CAS 1352843-11-8, ) highlights the versatility of imidazole derivatives.
Preparation Methods
Preparation of (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic Acid
This intermediate is synthesized via Boc protection of commercially available (S)-pyrrolidine-2-carboxylic acid:
Procedure :
Synthesis of 4,5-Dibromo-1H-imidazole-2-carbaldehyde
Bromination is performed using N-bromosuccinimide (NBS) under radical conditions:
Procedure :
-
Suspend 1H-imidazole-2-carbaldehyde (1.0 eq) in CCl4.
-
Add NBS (2.2 eq) and azobisisobutyronitrile (AIBN, 0.1 eq).
-
Reflux at 80°C for 6 h, then cool and filter.
Condensation and Cyclization to Form the Target Compound
The key step involves coupling Intermediate A and B via a modified Debus-Radziszewski reaction:
Procedure :
-
Combine (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq), 4,5-dibromo-1H-imidazole-2-carbaldehyde (1.1 eq), and ammonium acetate (5.0 eq) in toluene.
-
Quench with aqueous NaHCO3, extract with ethyl acetate, and concentrate.
-
Purify via silica chromatography (cyclohexane/ethyl acetate 7:3).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 90–95°C |
| Time | 16 h |
| Catalyst | Ammonium acetate |
| Yield | 82–88% |
| Purity (HPLC) | 99.4% |
| Melting Point | 162–166°C |
Alternative Methodologies and Optimization
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction time significantly:
Bromination Post-Cyclization
For improved regioselectivity:
-
Synthesize (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate.
-
Brominate using Br2 (2.0 eq) in acetic acid at 0°C.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
HPLC :
Chiral Purity :
Industrial-Scale Adaptations
Key Modifications :
Q & A
Q. What are the recommended synthetic routes for preparing (S)-tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A common approach involves coupling reactions using activating agents like isobutyl chloroformate in the presence of DIPEA as a base, followed by purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient). Key steps include monitoring reaction progress with LC-MS to confirm intermediate formation (e.g., mixed anhydrides) and final product purity. Yield optimization may require adjusting stoichiometry, solvent selection (e.g., CH₂Cl₂ for solubility), and temperature control during nucleophile addition .
Q. How should researchers validate the structural integrity and enantiomeric purity of this compound?
Methodological Answer: Combine spectroscopic techniques:
- NMR : Analyze pyrrolidine and imidazole proton environments to confirm substitution patterns and stereochemistry.
- HRMS : Verify molecular weight and isotopic patterns.
- Chiral HPLC or Circular Dichroism : Ensure enantiomeric purity, critical for the (S)-configuration. Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. What analytical methods are essential for assessing purity, and how can impurities be identified?
Methodological Answer: Use LC-MS for real-time monitoring of reaction intermediates and byproducts. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR can detect trace impurities. For diastereomeric or regioisomeric byproducts, employ preparative TLC or HPLC with polar columns. Purity ≥95% is typically confirmed via integration of NMR spectra or chromatographic peak areas .
Advanced Research Questions
Q. How can structural discrepancies between spectroscopic data and X-ray crystallography results be resolved?
Methodological Answer: If NMR suggests a different conformation than crystallography, consider dynamic effects (e.g., solution vs. solid-state conformations). Use SHELXL for refinement, applying TWIN commands if twinning is suspected. Validate with alternative software (e.g., WinGX/ORTEP) to cross-check anisotropic displacement parameters and hydrogen bonding networks. For ambiguous cases, DFT calculations (e.g., Gaussian) can model solution-phase geometries .
Q. What strategies are effective for functionalizing the 4,5-dibromoimidazole moiety while preserving stereochemical integrity?
Methodological Answer: Leverage the bromine substituents for Suzuki-Miyaura cross-coupling or Ullmann reactions. Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids under inert conditions. To prevent pyrrolidine ring opening, protect the tert-butyl carbamate group with acid-labile protecting agents (e.g., TFA) during coupling. Monitor stereochemical stability via periodic chiral HPLC analysis .
Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins, focusing on the imidazole’s hydrogen-bonding capacity and the pyrrolidine’s conformational flexibility. Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites. Validate predictions with in vitro assays, such as enzyme inhibition studies .
Q. What experimental phasing techniques are suitable for resolving crystallographic ambiguities in derivatives of this compound?
Methodological Answer: For heavy-atom derivatives (e.g., bromine-substituted analogs), employ SHELXC/D/E pipelines for experimental phasing. Use high-resolution data (≤1.0 Å) and iterative refinement with SHELXL to model disordered regions. For weakly diffracting crystals, synchrotron radiation or cryocooling (100 K) may improve data quality .
Data Contradiction Analysis
Q. How should researchers address contradictions between observed and expected spectroscopic data (e.g., unexpected coupling constants in NMR)?
Methodological Answer: Re-examine sample preparation for solvent or pH artifacts. Use 2D NMR (COSY, NOESY) to confirm spin systems and spatial proximities. If X-ray data conflict with NMR, consider dynamic averaging in solution (e.g., ring puckering in pyrrolidine). For persistent discrepancies, synthesize a racemic mixture or regioisomer as a control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
